molecular formula C14H15NO4S B11016828 N-(1-benzofuran-2-ylcarbonyl)-L-methionine

N-(1-benzofuran-2-ylcarbonyl)-L-methionine

Cat. No.: B11016828
M. Wt: 293.34 g/mol
InChI Key: XAGVSTMCXVQXBC-JTQLQIEISA-N
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Description

N-(1-benzofuran-2-ylcarbonyl)-L-methionine is a compound that features a benzofuran moiety attached to the amino acid L-methionine. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-L-methionine typically involves the acylation of L-methionine with 1-benzofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves advanced techniques such as free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . These methods are scalable and can be adapted for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylcarbonyl)-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced methionine derivatives, and substituted benzofuran compounds .

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-L-methionine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-L-methionine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The L-methionine component can influence cellular processes such as methylation and protein synthesis . Together, these interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-2-ylcarbonyl)-L-methionine is unique due to the combination of the benzofuran moiety and the essential amino acid L-methionine.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

(2S)-2-(1-benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C14H15NO4S/c1-20-7-6-10(14(17)18)15-13(16)12-8-9-4-2-3-5-11(9)19-12/h2-5,8,10H,6-7H2,1H3,(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

XAGVSTMCXVQXBC-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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